![molecular formula C8H10ClN3 B1366899 N-(3-Chloro-4-methylphenyl)guanidine CAS No. 57004-56-5](/img/structure/B1366899.png)
N-(3-Chloro-4-methylphenyl)guanidine
Overview
Description
N-(3-Chloro-4-methylphenyl)guanidine is a chemical compound with the molecular formula C8H10ClN3 . It belongs to the guanidine class of organic compounds. Guanidines are characterized by the presence of the functional group –CONH2 and exhibit diverse chemical and biological properties .
Molecular Structure Analysis
The compound’s molecular structure consists of a guanidine moiety (–CONH2) attached to a phenyl ring. The chlorine atom is positioned at the 3-position, and the methyl group is at the 4-position of the phenyl ring. The overall structure is C-shaped, with the guanidine group extending from the phenyl ring .
Scientific Research Applications
Herbicide Application
“N-(3-Chloro-4-methylphenyl)guanidine” has been used as a herbicide . It was applied to the foliage of tomato, a tolerant species, and eggplant, a susceptible species . Both species increased in tolerance to the herbicide with age but tomato increased at a much faster rate . Selectivity did not appear to be a function of differential wetting of foliage .
Photosynthesis Inhibition
The compound has been shown to be involved in the phytotoxic action of the herbicide and starvation is suggested as a possible mode of action . Carbohydrates increased the tolerance of tomato plants and the fixation of labeled carbon dioxide in eggplant leaves was prevented by the herbicide .
Synthesis of Bis Amide Compounds
A new synthesis of N-(3-chloro-4-methylphenyl)-2-(3-nitrobenzamido)benzamide was developed in acetic acid as a solvent using the reaction of 3-chloro-4-methylaniline, and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one . This method proved to be efficient in the synthesis of the bis amide compound in good yields and purity .
Mechanism of Action
Target of Action
Guanidine compounds are known to interact with various biological targets, playing key roles in numerous biological functions .
Mode of Action
It’s suggested that photosynthesis is involved in the phytotoxic action of similar guanidine-based herbicides, and starvation is suggested as a possible mode of action .
Biochemical Pathways
Guanidine compounds are known to be involved in various biochemical processes
Result of Action
Guanidine compounds are known to exhibit various biological activities .
Action Environment
The synthesis of similar guanidine compounds has been reported to tolerate both aromatic and aliphatic substrates in all possible combinations, providing general and diverse access to n-alkyl-n ′-aryl, n-aryl-n ′-aryl and n-alkyl-n ′-alkyl guanidines with broad substrate scope .
properties
IUPAC Name |
2-(3-chloro-4-methylphenyl)guanidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3/c1-5-2-3-6(4-7(5)9)12-8(10)11/h2-4H,1H3,(H4,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGUYMRVNAYXLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=C(N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40482583 | |
Record name | N-(3-CHLORO-4-METHYLPHENYL)GUANIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40482583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Chloro-4-methylphenyl)guanidine | |
CAS RN |
57004-56-5 | |
Record name | N-(3-CHLORO-4-METHYLPHENYL)GUANIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40482583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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